Azoxybenzene

Description

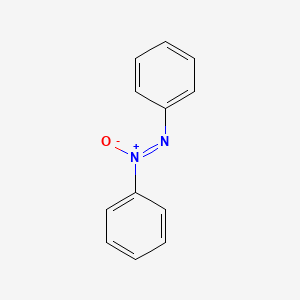

Structure

3D Structure

Properties

IUPAC Name |

oxido-phenyl-phenyliminoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-14(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUZCKBSTZFWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Azoxybenzene appears as bright yellow crystals or yellowish-brown solid. (NTP, 1992), Yellow solid; mp = 36 deg C; [HSDB] Bright yellow or yellowish-brown solid; mp = 36 deg C; [CAMEO] Orange solid; mp = 33-36 deg C; [Alfa Aesar MSDS] | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3791 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL & ETHER; 43.5 G DISSOLVE IN 100 G PETROLEUM ETHER @ 15 °C | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOXYBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.159 at 79 °F (NTP, 1992) - Denser than water; will sink, 1.1590 @ 26 °C/4 °C | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOXYBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE YELLOW ORTHORHOMBIC NEEDLES | |

CAS No. |

495-48-7, 20972-43-4, 21650-65-7 | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azoxybenzene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020972434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azoxybenzene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZOXYBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, 1,2-diphenyl-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOXYBENZENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC1P3JE72O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZOXYBENZENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CYQ7PT9SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZOXYBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

97 °F (NTP, 1992), 36 °C | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOXYBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cis-Trans Isomerization of Azoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cis-trans isomerization of azoxybenzene (B3421426), a fundamental process with implications in photopharmacology, molecular switches, and materials science. This document details the mechanisms, kinetics, and experimental protocols associated with the photochemical and thermal isomerization of this unique class of molecules.

Introduction to this compound Isomerization

This compound, structurally similar to the well-studied azobenzene, exists as two geometric isomers: the thermodynamically more stable trans (E) isomer and the metastable cis (Z) isomer. The interconversion between these two forms can be triggered by light (photoisomerization) or heat (thermal isomerization). This reversible process leads to significant changes in the molecule's physical and chemical properties, including dipole moment, absorption spectrum, and molecular geometry, making it a key component in the design of photoresponsive systems.

The isomerization process is not only a simple geometric change but is also in competition with other photochemical reactions, such as the rearrangement to 2-hydroxyazobenzene.[1][2][3] Understanding the dynamics and influencing factors of cis-trans isomerization is crucial for controlling the behavior of this compound-containing systems.

Mechanisms of Isomerization

The conversion between cis and trans isomers of this compound can proceed through two primary mechanistic pathways: rotation and inversion.

-

Rotation: This mechanism involves the twisting of the N=N double bond. In the excited state, the π-bond is weakened, allowing for rotation around the N=N axis. This pathway is generally associated with photochemical isomerization.[4][5]

-

Inversion: This pathway involves the linearization of one of the C-N=N bond angles, passing through an sp-hybridized nitrogen transition state. Thermal isomerization is often proposed to proceed via this mechanism.[4][6]

The specific mechanism that dominates can be influenced by factors such as the excitation wavelength, solvent polarity, and the electronic nature of substituents on the aromatic rings.[7]

Photochemical Isomerization

Irradiation of trans-azoxybenzene with UV light (typically in the 320-380 nm range) promotes the molecule to an excited singlet state (S1), from which it can isomerize to the cis form.[1][8][9] The reverse process, cis to trans isomerization, can be induced by irradiation with visible light (around 400-450 nm).[4][8][9] The direct irradiation of trans-azoxybenzene leads to both isomerization and the formation of 2-hydroxyazobenzene, with both products originating from the excited singlet state.[1][2] The rate of photoisomerization is observed to be faster in polar protic solvents.[1][2]

Thermal Isomerization

The cis isomer of this compound is thermally unstable and will relax back to the more stable trans form in the dark. This process is a first-order reaction, and its rate is highly dependent on the solvent and temperature.[10][11] Polar solvents tend to accelerate the thermal cis-to-trans isomerization.[7] For instance, the rate of isomerization is nearly ten times faster in 95% ethanol (B145695) compared to heptane (B126788) at 25°C.[10]

Quantitative Data

The efficiency and kinetics of this compound isomerization have been quantified through various studies. The following tables summarize key quantitative data.

Table 1: Quantum Yields for Photoisomerization

The quantum yield (Φ) represents the efficiency of a photochemical process, defined as the number of molecules undergoing a specific event for each photon absorbed.

| Isomerization | Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference |

| trans → cis | 330 - 370 | Heptane | 0.11 | [10] |

| trans → cis | 330 - 370 | Ethanol | 0.11 | [10] |

| cis → trans | 330 - 370 | Heptane | 0.60 | [10] |

| cis → trans | 330 - 370 | Ethanol | 0.60 | [10] |

Table 2: Activation Parameters for Thermal cis → trans Isomerization

The activation energy (Ea) and other thermodynamic parameters provide insight into the energy barrier and the nature of the transition state for the thermal back reaction.

| Solvent | Activation Energy (Ea) (kcal/mol) | Enthalpy of Activation (ΔH‡) (kcal/mol) | Entropy of Activation (ΔS‡) (cal/mol·K) | Reference |

| 95% Ethanol | 25 | 24.4 | +3.8 | [10] |

| Heptane | 19 | 18.4 | -13.7 | [10] |

| Liquid Crystal Phase | 15.8 ± 1.7 (66 ± 7 kJ/mol) | - | - | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for studying the isomerization of this compound.

Synthesis and Separation of Isomers

-

Synthesis: Azoxybenzenes can be synthesized by the reductive dimerization of nitrosobenzenes.[12] This method allows for the preparation of a wide range of substituted azoxybenzenes.

-

Separation: The cis and trans isomers can be separated using chromatographic techniques, such as column chromatography or thin-layer chromatography (TLC), due to their different polarities.[13] The separation is often performed after irradiation of a solution of the trans isomer to generate a photostationary state containing a significant fraction of the cis isomer.

Photochemical Isomerization Studies

-

Sample Preparation: A dilute solution of trans-azoxybenzene is prepared in the desired solvent (e.g., heptane or ethanol).

-

Irradiation: The solution is irradiated with a light source emitting in the UV range (e.g., a mercury lamp with filters for 330-370 nm).

-

Monitoring: The progress of the isomerization is monitored spectrophotometrically by recording the UV-Vis absorption spectrum at regular intervals. The conversion to the cis isomer is typically observed by a decrease in the absorbance of the trans isomer's π-π* transition band (around 324 nm) and the appearance of the cis isomer's n-π* band.[10]

-

Quantum Yield Determination: The quantum yield is determined by actinometry, using a reference compound with a known quantum yield under the same irradiation conditions.[14]

Thermal Isomerization Kinetics

-

Preparation of cis-Azoxybenzene: A solution of trans-azoxybenzene is irradiated to produce a high concentration of the cis isomer.

-

Thermal Reaction: The irradiated solution is then placed in a thermostated cuvette holder in a spectrophotometer in the dark.

-

Kinetic Monitoring: The thermal back reaction to the trans isomer is followed by monitoring the increase in absorbance at the λmax of the trans isomer over time.

-

Data Analysis: The reaction follows first-order kinetics. The rate constant (k) is determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The activation parameters can then be calculated by measuring the rate constant at different temperatures and using the Arrhenius or Eyring equations.[11][15]

Conclusion

The cis-trans isomerization of this compound is a complex process governed by distinct photochemical and thermal pathways. The efficiency and rate of this isomerization are significantly influenced by external stimuli such as light and heat, as well as the surrounding chemical environment, particularly solvent polarity. A thorough understanding of these factors, supported by robust quantitative data and detailed experimental protocols, is essential for the rational design and application of this compound-based photoswitchable systems in drug delivery, molecular machinery, and advanced materials. The provided data and methodologies serve as a foundational guide for researchers in these fields.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. DSpace at KOASAS: Photochemical rearrangement of this compound [koasas.kaist.ac.kr]

- 4. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arxiv.org [arxiv.org]

- 6. unige.ch [unige.ch]

- 7. scispace.com [scispace.com]

- 8. "Trans-Cis Isomerization Of An this compound Liquid Crystal" by D. Aronzon, E. P. Levy et al. [works.swarthmore.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. files.eric.ed.gov [files.eric.ed.gov]

physical and chemical properties of azoxybenzene

An In-depth Technical Guide to the Physical and Chemical Properties of Azoxybenzene (B3421426)

Introduction

This compound (C₁₂H₁₀N₂O) is an aromatic organic compound characterized by the functional group R-N=N⁺(O⁻)-R'. It exists as a pale yellow crystalline solid and serves as a significant intermediate in organic synthesis, particularly for dyes, liquid crystals, and pharmaceuticals.[1][2][3][4][5] This document provides a comprehensive overview of the , detailed experimental protocols for its synthesis and purification, and a mechanistic exploration of its key reactions.

Physical and Molecular Properties

This compound is a low-melting solid that is practically insoluble in water but soluble in many organic solvents like ethanol (B145695) and ether.[1][6][7] The molecule can exist as cis and trans isomers, which exhibit different physical properties.[1][7] The trans-form is generally more stable. The core C₂N₂O structure of the molecule is planar, with N-N and N-O bond lengths that are nearly identical at approximately 1.23 Å.[8]

General and Physical Properties

The following table summarizes the key physical properties of this compound. Note that values can vary slightly between different sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀N₂O | [1][2] |

| Molar Mass | 198.22 g/mol | [1][2] |

| Appearance | Pale yellow or orange-yellow crystals/needles | [1][2][6][7] |

| Melting Point | 32-36 °C (trans-form) | [2][6][7][9][10] |

| 87 °C (cis-form) | [7] | |

| Boiling Point | Decomposes at boiling point | [1] |

| 130 °C at 0.9 mmHg | [2][6][9][10] | |

| Density | 1.159 g/cm³ at 26 °C | [1][6][7][10] |

| Refractive Index | ~1.633 - 1.652 | [2][6] |

Solubility

This compound's solubility profile is critical for its application in synthesis and purification.

| Solvent | Solubility Data | Source(s) |

| Water | Insoluble (<0.1 g/100 mL at 20 °C) | [2][6][7][11] |

| Ethanol (Absolute) | 17.5 parts (w/w) in 100 parts of saturated solution at 16 °C | [1][7] |

| Ligroin | 43.5 g in 100 g of ligroin at 15 °C | [7] |

| Ether | Soluble | [6][7] |

| Methanol | Soluble | [10] |

Chemical Properties and Reactivity

This compound is classified as an azo compound and exhibits reactivity characteristic of this class.[2] It is generally stable but can decompose upon heating to emit toxic fumes of nitrogen oxides (NOx).[1][2] It is combustible and its dust can form an explosive mixture in air.[2][11]

Reduction

The reduction of this compound can yield different products depending on the reducing agent and conditions. For example, it can be reduced to azobenzene (B91143) and subsequently to hydrazobenzene.[12] The selective photocatalytic reduction of nitrobenzene (B124822) can be controlled to produce this compound, among other products, by varying the solvent.[13]

Oxidation

While this compound is an oxidation product of aniline (B41778) or azobenzene, it can be further oxidized under strong conditions.[14][15] However, the over-oxidation of azobenzene to this compound is not always straightforward, and specific catalytic systems, such as TiO₂ in ionic liquids, have been developed to achieve this transformation selectively.[15]

Wallach Rearrangement

A cornerstone reaction of this compound is the Wallach rearrangement, which occurs in the presence of strong acids like sulfuric acid. This reaction converts this compound into p-hydroxyazobenzene.[16][17][18] The mechanism is complex and believed to proceed through a symmetric dicationic intermediate.[16][18] Kinetic studies show that the reaction involves a two-proton process.[18]

Caption: Mechanism of the Wallach Rearrangement of this compound.

Experimental Protocols

Synthesis of this compound

Multiple synthetic routes to this compound have been established. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

This is a classical method for preparing this compound.[19][20]

-

Reagents: Nitrobenzene, Sodium Hydroxide (B78521), Methanol.

-

Procedure:

-

To a flask containing 40 mL of methanol, add 10 g of sodium hydroxide pellets.[20]

-

Add 6.2 g of nitrobenzene to the methanolic NaOH solution.[20]

-

Attach a reflux condenser and heat the mixture in a boiling water bath for 1.5 hours with stirring.[20] The reaction proceeds via the condensation of intermediately formed nitrosobenzene (B162901) and phenylhydroxylamine.[8][20]

-

After cooling to room temperature, pour the reaction mixture into approximately 200 mL of ice-cold water to precipitate the crude product.[20]

-

Collect the crude yellow solid by vacuum filtration.

-

Recrystallize the crude product from hot 95% ethanol to obtain pure, needle-shaped crystals of this compound.[20]

-

This modern approach offers a sustainable route from readily available anilines.[21][22]

-

Reagents: Aniline, Oxone (2KHSO₅·KHSO₄·K₂SO₄), N,N-Diisopropylethylamine (DIPEA), Acetonitrile (CH₃CN), Water.

-

Procedure:

-

To a solution of aniline (0.2 mmol) in a 1:1 mixture of CH₃CN/H₂O (2.0 mL), add oxone (2.2 equivalents).

-

Stir the mixture at room temperature for 2 hours. This step generates nitrosobenzene in situ.[21][22]

-

Add DIPEA (0.25 equivalents) to the reaction mixture.[21][22]

-

Continue stirring at room temperature for an additional 16 hours.[21]

-

Evaporate the solvent under reduced pressure.

-

Dilute the residue with water (5 mL) and extract the product with ethyl acetate (B1210297) (3 x 10 mL).[21]

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude product.

-

Purify the crude product by flash column chromatography.[21]

-

Caption: Workflow for the one-pot synthesis of this compound from aniline.

Purification

-

Crystallization: The most common method for purifying this compound is crystallization from ethanol or methanol.[4][20] This process effectively removes impurities, yielding pale yellow needles.

-

Sublimation: For higher purity, this compound can be sublimed under vacuum after initial crystallization.[4]

Chemical Relationships and Transformations

This compound is a central intermediate in the redox chemistry of phenyl-nitrogen compounds. Its formation and subsequent reactions link nitrobenzene, aniline, and azobenzene.

Caption: Redox relationships between this compound and related compounds.

Safety and Handling

This compound is moderately toxic by ingestion and skin contact and is a skin and eye irritant.[2][11] When heated to decomposition, it emits toxic fumes of NOx.[1][2] As an azo compound, it can be detonated, particularly when sensitized by metal salts or strong acids.[2][11] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used, and all manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical with well-defined physical properties and a rich spectrum of chemical reactivity. Its synthesis from either nitrobenzene or aniline provides accessible routes for laboratory and industrial preparation. The Wallach rearrangement remains its most characteristic transformation, offering a pathway to substituted azo compounds. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

- 1. This compound | C12H10N2O | CID 10316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 495-48-7 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 495-48-7 [amp.chemicalbook.com]

- 5. Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene [organic-chemistry.org]

- 6. chembk.com [chembk.com]

- 7. This compound [drugfuture.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound CAS#: 495-48-7 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Selective photocatalytic reduction of nitrobenzene to anilines, this compound, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ionic liquid effect: selective aniline oxidative coupling to this compound by TiO2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 16. Wallach rearrangement - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. This compound can be obtained by the treatment of nitrobenzene class 12 chemistry CBSE [vedantu.com]

- 20. m.youtube.com [m.youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Azoxybenzene: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azoxybenzene (B3421426), a compound of significant interest in organic synthesis and materials science, possesses a rich history intertwined with the development of organic chemistry. This technical guide provides an in-depth exploration of the discovery of this compound and the evolution of its synthetic methodologies. We present a comparative analysis of historical and contemporary synthetic routes, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and historical progression. This document serves as a comprehensive resource for researchers and professionals engaged in the study and application of azoxy compounds.

Discovery and Historical Context

The story of this compound is closely linked to the pioneering work on aromatic nitro compounds in the 19th century. While Eilhard Mitscherlich is credited with the first synthesis of azobenzene (B91143) in 1834 from nitrobenzene (B124822), it was the Russian chemist Nikolaus Zinin who, in the early 1840s, laid the foundational work that led to the isolation and characterization of this compound.

In 1845, Zinin reported the formation of this compound as an intermediate in the reduction of nitrobenzene to aniline (B41778) using ammonium (B1175870) sulfide. This reaction, which became known as the Zinin reduction , was a pivotal moment in the history of organic synthesis, enabling the conversion of aromatic nitro compounds into a variety of nitrogen-containing derivatives. Zinin's work demonstrated that by carefully controlling the reduction conditions of nitrobenzene, one could isolate intermediates such as this compound. His initial synthesis involved the reduction of nitrobenzene with a solution of potassium hydroxide (B78521) in ethanol, which yielded this compound.

This discovery opened the door to further investigations into the chemistry of azo- and azoxy- compounds, which would later find applications as dyes, indicators, and precursors for more complex organic molecules.

Historical Timeline of Key Discoveries

Caption: A timeline illustrating the key discoveries leading to the synthesis of this compound.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound has evolved significantly since Zinin's initial discovery. Methods can be broadly categorized into three main approaches: the reduction of nitrobenzene, the oxidation of aniline, and the reductive dimerization of nitrosobenzene (B162901). This section provides a comparative analysis of these methods, with quantitative data summarized in Table 1.

Reduction of Nitrobenzene

The partial reduction of nitrobenzene remains a common and historically significant route to this compound. The key is to use a reducing agent that is mild enough to stop at the azoxy stage without proceeding to azobenzene or aniline.

Common Reducing Agents:

-

Sodium Arsenite: A classic method that provides good yields of this compound.[1]

-

Glucose in Alkaline Medium: An early example of using a sugar as a reducing agent in organic synthesis.

-

Sodium Hydroxide in Methanol: A straightforward method involving the partial reduction of nitrobenzene.

-

Zinin Reduction (Ammonium or Sodium Sulfide): While primarily used for aniline synthesis, modification of conditions can favor this compound formation.[2][3]

Oxidation of Aniline

The oxidation of aniline offers an alternative pathway to this compound. The challenge lies in controlling the oxidation to prevent the formation of other oxidation products.

Common Oxidizing Agents:

-

Hydrogen Peroxide (H₂O₂): A green and efficient oxidant. The selectivity towards this compound can be controlled by the choice of base.[4]

-

Peracetic Acid: A powerful oxidizing agent that can be used for this transformation.

Reductive Dimerization of Nitrosobenzene

This modern approach involves the coupling of two molecules of nitrosobenzene to form this compound. This method often provides high yields and selectivity.[5][6]

Key Features:

-

High Yields: Often exceeds 90%.

-

Mild Conditions: Can be performed at room temperature.

-

One-Pot Procedures: Nitrosobenzene can be generated in situ from aniline, followed by dimerization.[5][6]

Quantitative Data on Synthesis Methods

The following table summarizes the quantitative data for various methods of this compound synthesis, allowing for a direct comparison of their efficiencies.

| Method | Starting Material | Reagents | Solvent(s) | Temperature | Time | Yield (%) | Reference(s) |

| Reduction of Nitrobenzene | |||||||

| Sodium Arsenite | Nitrobenzene | Na₃AsO₃, NaOH | Water | Reflux | 4-5 h | 82-86 | [7] |

| Dextrose | Nitrobenzene | Dextrose, NaOH | Water | 55-100°C | 3 h | 79-82 | [7] |

| Oxidation of Aniline | |||||||

| Hydrogen Peroxide/NaF | Aniline | H₂O₂, NaF | Acetonitrile (B52724) | 80°C | 1 h | 96 | [4][8] |

| Dimerization of Nitrosobenzene | |||||||

| DIPEA Catalyzed | Nitrosobenzene | N,N-Diisopropylethylamine (DIPEA) | Water | Room Temperature | 16 h | 92 | [5][6] |

| One-Pot Aniline Oxidation & Dimerization | |||||||

| Oxone/DIPEA | Aniline | Oxone, DIPEA | Acetonitrile/H₂O | Room Temperature | 16 h | 91 | [5][6] |

Table 1: Comparison of Quantitative Data for this compound Synthesis Methods.

Detailed Experimental Protocols

This section provides detailed experimental methodologies for key historical and modern syntheses of this compound.

Historical Method: Reduction of Nitrobenzene with Sodium Arsenite

This protocol is adapted from Organic Syntheses.[7]

Procedure:

-

Prepare a solution of sodium arsenite by dissolving 226 g (1.1 moles) of powdered arsenious oxide in a solution of 275 g (6.9 moles) of sodium hydroxide in 600 mL of water.

-

Dilute the sodium arsenite solution with 600 mL of water and place it in a 2-L three-necked flask equipped with a reflux condenser and a mechanical stirrer.

-

Add 150 g (125 mL, 1.2 moles) of freshly distilled nitrobenzene to the flask.

-

Heat the mixture to reflux with vigorous stirring for 4-5 hours.

-

After the reflux period, cool the reaction mixture and separate the oily layer of crude this compound.

-

Wash the crude product with water and then purify by steam distillation to remove any unreacted nitrobenzene, followed by crystallization from ethanol. The expected yield is 82-86%.

Modern Method: Reductive Dimerization of Nitrosobenzene with DIPEA

This protocol is based on a sustainable and environmentally friendly approach.[5][6]

Procedure:

-

In a suitable reaction vessel, dissolve nitrosobenzene (0.2 mmol, 21 mg) and N,N-Diisopropylethylamine (DIPEA) (0.05 mmol, 7 mg) in 2 mL of water.

-

Stir the solution at room temperature for 16 hours.

-

After the reaction is complete, dilute the mixture with 5 mL of water and extract with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluting with ethyl acetate in hexanes) to afford the desired this compound. The expected yield is 92%.

Modern Method: One-Pot Oxidation of Aniline and Reductive Dimerization

This protocol combines the synthesis of the nitroso intermediate and its dimerization in a single step.[5][6]

Procedure:

-

To a solution of aniline (0.2 mmol, 17 mg) in a 1:1 mixture of acetonitrile and water (2.0 mL), add oxone (2.2 equivalents).

-

Stir the mixture for 2 hours at room temperature.

-

Add DIPEA (0.25 equivalents) to the reaction mixture and continue to stir at room temperature for 16 hours.

-

Evaporate the solvent, dilute the residue with water (5 mL), and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the corresponding this compound. The expected yield for the parent this compound is 91%.

Reaction Pathways and Mechanisms

The following diagrams illustrate the chemical transformations involved in the key synthetic routes to this compound.

Reduction of Nitrobenzene to this compound

Caption: The stepwise reduction of nitrobenzene to this compound.

Oxidation of Aniline to this compound

Caption: The oxidation pathway from aniline to this compound.

Reductive Dimerization of Nitrosobenzene

Caption: The direct reductive dimerization of nitrosobenzene to form this compound.

Conclusion

From its discovery in the mid-19th century to the sophisticated synthetic methods of today, this compound has remained a compound of considerable interest. This technical guide has provided a comprehensive overview of its history, from the pioneering work of Nikolaus Zinin to modern, high-yield synthetic protocols. The presented data and experimental details offer a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding of this important molecule and facilitating its application in various scientific endeavors. The evolution of this compound synthesis reflects the broader progress of organic chemistry, moving towards more efficient, selective, and sustainable methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Zinin reaction - Wikipedia [en.wikipedia.org]

- 4. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Profile of Azoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for azoxybenzene (B3421426), a key chemical intermediate in the synthesis of dyes, liquid crystals, and pharmaceuticals. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols, to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the protons and carbon atoms in its two phenyl rings.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons. The asymmetry of the azoxy group leads to a more complex spectrum than that of the parent azobenzene.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.31 | d | 9.9 | 2H | Protons ortho to the N=N(O) group |

| 8.17 | m | - | 2H | Protons ortho to the N=N group |

| 7.54 - 7.46 | m | - | 6H | Protons meta and para to the azoxy group |

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Chemical Shift (δ) ppm | Assignment |

| 147.6 | C-N=N(O) |

| 142.4 | C-N=N |

| 131.0 | para-C |

| 129.2 | ortho-C |

| 128.9 | meta-C |

| 122.9 | ortho-C |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃.

Experimental Protocol for NMR Spectroscopy

The following provides a general experimental protocol for obtaining NMR spectra of this compound.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz instrument, is typically employed.[1]

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum is acquired at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: The spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (δ = 7.26 ppm for ¹H) or the solvent carbon peak (δ = 77.16 ppm for ¹³C) is often used as an internal reference.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~1595 | Strong | Aromatic C=C stretch |

| ~1490 | Strong | Aromatic C=C stretch |

| ~1450 | Strong | N=N stretch (azoxy group) |

| ~1320 | Strong | N-O stretch |

| ~760 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Table 3: IR Spectroscopic Data for this compound.

Experimental Protocol for IR Spectroscopy

The following outlines a typical procedure for obtaining an FT-IR spectrum of this compound.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Sample Preparation:

-

KBr Pellet Method: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solution Method: A solution of this compound can be prepared in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄, or carbon disulfide, CS₂). The solution is then placed in a liquid cell with windows made of a material transparent to IR radiation (e.g., NaCl or KBr). The NIST WebBook provides data for this compound in a solution of 10% CCl₄ and 2% CS₂.[2]

Data Acquisition: A background spectrum of the empty sample holder (or the pure solvent) is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorption bands arising from π → π* and n → π* transitions of the conjugated system.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of trans-azoxybenzene in ethanol (B145695) exhibits two main absorption bands.

| λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~320 | ~15,000 | π → π |

| ~450 | < 1,000 | n → π |

Table 4: UV-Vis Spectroscopic Data for trans-Azoxybenzene in Ethanol.

Note: The molar absorptivity for the n → π transition is significantly lower than that of the π → π* transition.*

Experimental Protocol for UV-Vis Spectroscopy

A general protocol for obtaining a UV-Vis spectrum of this compound is as follows:

Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., ethanol, isopropanol). A dilute solution of known concentration (e.g., 45 µM in isopropanol) is then prepared from the stock solution.[1]

Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample cuvette, containing the this compound solution, is placed in the sample compartment. The spectrum is recorded over a specific wavelength range (e.g., 200-600 nm). The instrument measures the absorbance of the sample at each wavelength.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like this compound.

Figure 1: Workflow for the spectroscopic analysis of this compound.

References

Unveiling the Electronic Landscape of Azoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxybenzene (B3421426), with the chemical formula C₁₂H₁₀N₂O, is an aromatic organic compound that has garnered significant interest in various scientific fields, including materials science for liquid crystals and medicinal chemistry.[1] Its unique electronic structure and bonding, characterized by the central azoxy functional group (-N=N⁺(-O⁻)-), give rise to its distinct physicochemical properties and reactivity. This in-depth technical guide provides a comprehensive overview of the electronic structure and bonding in this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Molecular Geometry and Bonding

The geometry of the this compound molecule, particularly the trans isomer, has been elucidated through experimental techniques such as X-ray crystallography and gas electron diffraction, as well as theoretical calculations. The core of the molecule, comprising the C-N-N-O-C framework, is generally planar or nearly planar, which facilitates π-electron delocalization across the entire system.[2][3]

Bond Lengths and Angles

Quantitative data from gas electron diffraction and X-ray crystallography studies provide precise measurements of the bond lengths and angles within the this compound molecule. These parameters are crucial for understanding the nature of the chemical bonds and the overall molecular architecture.

| Parameter | Value (Gas Electron Diffraction)[3] | Value (X-ray Crystallography)[4] |

| Bond Lengths (Å) | ||

| N=N | 1.271 (3) | - |

| N-O | 1.271 (3) | - |

| N(O)-C | 1.464 (7) | - |

| N-C | 1.414 (assumed from N(O)-C) | - |

| C-C (phenyl, avg.) | 1.400 (1) | - |

| **Bond Angles (°) ** | ||

| ∠O-N=N | 127.7 (16) | - |

| ∠O-N-C | 119.0 (13) | - |

| ∠N(O)-N-C | 121.3 (13) | - |

| Crystal Lattice Parameters | ||

| a | - | 5.844 Å |

| b | - | 15.864 Å |

| c | - | 11.073 Å |

| α | - | 90.00° |

| β | - | 103.30° |

| γ | - | 90.00° |

Electronic Structure and Molecular Orbitals

The electronic structure of this compound is characterized by a delocalized π-system extending over the two phenyl rings and the central azoxy group. This delocalization is a key factor in its stability and spectroscopic properties. Theoretical studies, often employing Density Functional Theory (DFT), provide insights into the molecular orbitals (MOs) of this compound.[5]

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they dictate the molecule's reactivity and electronic transition properties. In this compound, the HOMO is typically a π-orbital with significant contributions from the phenyl rings and the N=N bond, while the LUMO is a π*-antibonding orbital.

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily attributed to:

-

π → π transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed as strong absorption bands in the ultraviolet region.

-

n → π transitions:* These are lower-energy transitions involving the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. These transitions result in weaker absorption bands at longer wavelengths, often extending into the visible region, which accounts for the yellow color of this compound.[2]

Experimental Protocols

Synthesis of this compound from Nitrobenzene (B124822)

A common and illustrative method for the synthesis of this compound is the partial reduction of nitrobenzene.

Principle: This reaction proceeds through the formation of two key intermediates: nitrosobenzene (B162901) and phenylhydroxylamine. The subsequent condensation of these intermediates yields this compound.[6]

Experimental Protocol (based on a typical laboratory procedure):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (B78521) in methanol.

-

Addition of Reactant: To this solution, add nitrobenzene.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude this compound will precipitate out as a yellow solid.

-

Purification: Collect the crude product by vacuum filtration and wash it with water. Recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure this compound crystals.

Characterization Techniques

Principle: X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A beam of X-rays is diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern that can be used to reconstruct the electron density map and, subsequently, the molecular structure.

Methodology:

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality, typically by slow evaporation of a saturated solution.

-

Data Collection: Mount a single crystal on a goniometer in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic model is then built into the electron density and refined to best fit the experimental data.

Principle: Gas electron diffraction is used to determine the molecular structure of substances in the gas phase. A high-energy beam of electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern provides information about the interatomic distances.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A focused beam of high-energy electrons is passed through the gas.

-

Data Acquisition: The scattered electrons form a diffraction pattern on a detector.

-

Structural Analysis: The radial distribution of scattered electron intensity is analyzed to determine the bond lengths, bond angles, and torsional angles of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the chemical environment of the hydrogen atoms. The aromatic protons of the two phenyl rings in this compound typically appear as complex multiplets in the downfield region of the spectrum.

-

¹³C NMR: Shows signals for the different carbon atoms in the molecule. The chemical shifts of the carbon atoms in the phenyl rings and those directly attached to the nitrogen atoms provide valuable structural information.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Key vibrational modes for this compound include N=N stretching, N-O stretching, and various C-H and C=C vibrations of the aromatic rings.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. As mentioned earlier, the spectrum of this compound is characterized by strong π → π* absorptions in the UV region and weaker n → π* absorptions at longer wavelengths.

-

Signaling Pathways and Logical Relationships

The synthesis of this compound from nitrobenzene involves a series of well-defined chemical transformations. This logical relationship can be visualized as a pathway.

References

An In-depth Technical Guide to the Solubility of Azoxybenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of azoxybenzene (B3421426) in various common organic solvents. The information contained herein is intended to be a valuable resource for professionals in research, chemical sciences, and drug development who require precise solubility data and experimental methodologies for their work with this compound.

Core Quantitative Solubility Data

The solubility of this compound varies significantly across different organic solvents, a critical consideration for its application in synthesis, purification, and formulation. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility | Notes |

| Absolute Ethanol | 16 | 17.5 g / 100 g solvent (w/w) | - |

| Ligroin | 15 | 43.5 g / 100 g solvent | Ligroin is a saturated hydrocarbon fraction of petroleum. |

| Ethanol | 20 | 28.5 g / 100 mL | Source indicates 285,000 mg/L.[1] |

| Water | 20 | < 0.1 g / 100 mL | Insoluble.[2] |

| Water | 20 | < 1 mg/mL | Insoluble.[3] |

| Ether | - | Soluble | Qualitative data.[2] |

| Methanol | - | Soluble | Qualitative data.[4] |

| Petroleum Ether | - | Soluble | Qualitative data.[2] |

| Acetone | - | No quantitative data available | - |

| Chloroform | - | No quantitative data available | - |

| Toluene | - | No quantitative data available | - |

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid organic compound like this compound in an organic solvent is a fundamental experimental procedure. The gravimetric method is a widely accepted and straightforward approach for obtaining quantitative solubility data.

Gravimetric Method for Quantitative Solubility Determination

This method involves preparing a saturated solution of the solute at a specific temperature, taking a known volume of the saturated solution, evaporating the solvent, and then weighing the remaining solute.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatically controlled water bath or heating mantle

-

Stirring plate and magnetic stir bars

-

Conical flasks with stoppers

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.

-

Place the flask in a thermostatically controlled water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stir bar for a sufficient period to ensure equilibrium is reached. This can take several hours. It is advisable to monitor the concentration of the solution at different time points to confirm that it has reached a plateau.

-

-

Sample Collection:

-

Once the solution is saturated and has been allowed to settle, carefully withdraw a precise volume of the supernatant (the clear liquid above the undissolved solid) using a pre-heated or pre-cooled volumetric pipette to match the temperature of the solution.

-

To avoid introducing undissolved solid particles, it is recommended to filter the solution through a syringe filter that is compatible with the organic solvent and has been pre-conditioned to the experimental temperature.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the saturated solution into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent. For volatile organic solvents, this can be done in a fume hood at ambient temperature or with gentle heating. For less volatile solvents, a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound should be used.

-

Once the solvent is completely evaporated, place the dish in a drying oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent until a constant weight is achieved.

-

Cool the dish in a desiccator to room temperature before weighing it on an analytical balance.

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dish with solute - Mass of empty dish) / Volume of solution collected (mL) * 100

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the assessment of the solubility of an organic compound such as this compound. This process is fundamental in chemical research and development for tasks ranging from reaction solvent selection to purification via recrystallization.

Caption: Logical workflow for determining the solubility of an organic compound.

References

An In-Depth Technical Guide to the Thermochemical Properties of Azoxybenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of the cis and trans isomers of azoxybenzene (B3421426). A thorough understanding of these properties is crucial for applications in materials science, drug development, and molecular machinery. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of experimental workflows and the structural relationship between the isomers.

Quantitative Thermochemical Data

The following table summarizes the available quantitative thermochemical data for the cis and trans isomers of this compound. The data has been compiled from various experimental and computational studies.

| Thermochemical Property | trans-Azoxybenzene | cis-Azoxybenzene |

| Molar Mass ( g/mol ) | 198.22 | 198.22 |

| Melting Point (°C) | 36[1] | Data not available |

| Enthalpy of Formation (gas, 298.15 K, kJ/mol) | Data not available | Data not available |

| Enthalpy of Combustion (solid, 298.15 K, kJ/mol) | Data not available | Data not available |

| Enthalpy of Sublimation (kJ/mol) | Data not available | Data not available |

| Enthalpy of Fusion (kJ/mol) | Data not available | Data not available |

| Activation Energy for cis-to-trans Isomerization (kJ/mol) | N/A | 66 ± 7 (in liquid crystal phase)[2] |

Note: There is a significant lack of experimentally determined thermochemical data for the individual isomers of this compound in the scientific literature. Much of the available information pertains to the more stable trans isomer without explicit comparison to the cis form. Computational studies could provide valuable estimates for these missing values.

Isomerization and Stability

This compound exists as two geometric isomers: trans-azoxybenzene and cis-azoxybenzene. The trans isomer is the thermodynamically more stable form due to its lower steric hindrance. The isomerization between these two forms can be induced by photochemical or thermal means.

The photochemical conversion from the trans to the cis isomer is typically achieved by irradiation with ultraviolet light.[2][3] The reverse thermal relaxation from the higher-energy cis isomer back to the trans isomer occurs spontaneously, and the rate of this process is dependent on temperature and the surrounding medium.[2] The activation energy for the thermal cis-to-trans isomerization in a liquid crystal phase has been determined to be 66 ± 7 kJ/mol.[2]

Experimental Protocols

The determination of the thermochemical properties of this compound isomers relies on several key experimental techniques. Detailed methodologies for these experiments are outlined below.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the enthalpy of combustion of solid organic compounds.

Methodology:

-

Sample Preparation: A precisely weighed pellet of the this compound isomer (typically 0.5-1.0 g) is placed in a sample crucible inside the bomb calorimeter.[4][5]

-

Fuse Wire: A fuse wire of known length and mass is connected to the electrodes within the bomb, with the wire in contact with the sample pellet.[4]

-

Assembly and Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being filled with pure oxygen to a pressure of approximately 25-30 atm.[6][7]

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. A high-precision thermometer and a stirrer are placed in the water.[4]

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[7]

-

Calculations: The heat of combustion is calculated from the observed temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat released by the fuse wire and any side reactions.[5]

Knudsen Effusion Method for Enthalpy of Sublimation

The Knudsen effusion method is a technique used to measure the vapor pressure of a solid, from which the enthalpy of sublimation can be derived.

Methodology:

-

Sample Loading: A small amount of the this compound isomer is placed in a Knudsen cell, which is a small, thermostated container with a small orifice of known area.

-

High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.

-

Heating and Mass Loss Measurement: The cell is heated to a specific temperature, and the rate of mass loss due to the effusion of vapor through the orifice is measured with a high-precision microbalance.

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

-

Enthalpy of Sublimation: The experiment is repeated at several temperatures. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).[8]

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the enthalpy of fusion (melting).

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the this compound isomer is sealed in a DSC pan.

-

Instrument Setup: An empty, sealed pan is used as a reference.

-

Heating Program: The sample and reference pans are heated at a constant rate.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Analysis: The enthalpy of fusion is determined by integrating the area of the peak in the heat flow versus temperature curve that corresponds to the melting transition.

Conclusion

This technical guide has synthesized the available information on the thermochemical properties of this compound isomers. While there is a foundational understanding of their cis-trans isomerization and the relative stability of the isomers, a significant gap exists in the experimental determination of key thermochemical data such as the enthalpies of formation, combustion, sublimation, and fusion for both isomers. The detailed experimental protocols provided herein offer a roadmap for researchers to undertake these crucial measurements. Further experimental and computational studies are essential to populate the thermochemical landscape of this compound isomers, which will undoubtedly accelerate their application in advanced materials and therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. "Trans-Cis Isomerization Of An this compound Liquid Crystal" by D. Aronzon, E. P. Levy et al. [works.swarthmore.edu]

- 3. Azobenzene-Based Solar Thermal Fuels: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.williams.edu [web.williams.edu]

- 5. chemistry.montana.edu [chemistry.montana.edu]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. ivypanda.com [ivypanda.com]

- 8. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

photochemical behavior of azoxybenzene derivatives

An In-depth Technical Guide to the Photochemical Behavior of Azoxybenzene (B3421426) Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical behaviors of this compound derivatives. It covers key photochemical reactions, quantitative data, detailed experimental protocols, and the underlying mechanisms relevant to research and development. Azoxybenzenes are a versatile class of compounds whose unique photoresponsive properties make them valuable in materials science, medicinal chemistry, and as synthetic intermediates.[1][2]

The photochemical behavior of this compound derivatives is primarily characterized by two significant processes: reversible trans-cis isomerization and intramolecular rearrangement reactions. These transformations are initiated by the absorption of light, typically in the UV region, which excites the molecule to a higher energy state.

Photoinduced trans-cis Isomerization

Like the more widely studied azobenzenes, azoxybenzenes undergo reversible isomerization around the central N=N bond upon irradiation.[3][4] The trans isomer is generally the more thermodynamically stable form.

-

trans to cis Isomerization: Irradiation with UV light (typically 330-370 nm) promotes the excitation of the trans isomer, leading to the formation of the cis isomer.[3][5] This process proceeds until a photostationary state is reached, which is a dynamic equilibrium with a specific ratio of trans and cis isomers.[4]

-

cis to trans Isomerization: The less stable cis isomer can revert to the trans form through two pathways:

-

Photochemical Back-Isomerization: Irradiation with visible light (e.g., >400 nm) can drive the conversion from the cis back to the trans isomer.[5][6]

-

Thermal Relaxation: In the absence of light, the cis isomer will thermally relax back to the more stable trans isomer over time.[4][6] The rate of this relaxation is dependent on temperature and the solvent environment.

-

The absorption spectra of the trans and cis isomers are distinct, a property that allows for the spectroscopic monitoring of the isomerization process.[6] This photo-optic behavior is foundational to their use in applications like liquid crystals, where a small concentration of the cis isomer can significantly alter the material's phase transition temperature.[4][6]

References